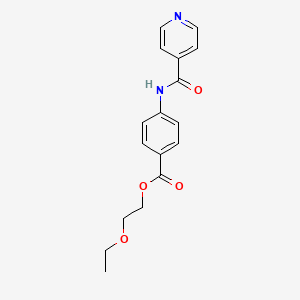![molecular formula C13H10N4OS B6137918 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile](/img/structure/B6137918.png)
4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazole derivatives, including those with a structure similar to the compound , have been shown to possess anticancer properties . They can be synthesized using hydrazonoyl halides as precursors and have demonstrated efficacy against breast cancer cell lines when compared to standard anticancer drugs like doxorubicin. The compound’s potential in cancer therapy could be explored further, particularly in the synthesis of new anticancer agents.
Antimicrobial Properties
Compounds with a thiazole core are known to exhibit a broad spectrum of biological activities, including antimicrobial effects . The structural features of thiazole derivatives make them suitable candidates for developing new antimicrobial agents that could be effective against a variety of microorganisms.
Neuroprotective Agents
Thiazole analogs have been identified as potential ligands for various receptors, such as neuropeptides and Y5 adenosine receptors . These properties suggest that the compound could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Cardiovascular Therapeutics
Thiazoles have been involved in the development of drugs for cardiovascular diseases, acting as fibrinogenic receptor antagonists with antithrombotic activity . This indicates that the compound could be valuable in creating new cardiovascular therapeutics, particularly as an antithrombotic agent.
Pain Management
The compound’s thiazole moiety may play a role in pain therapy drugs . It could be investigated for its efficacy in pain management, possibly leading to the development of new analgesic medications.
Anti-Inflammatory Applications
Thiazole derivatives have shown anti-inflammatory properties . This suggests that the compound could be used in the synthesis of new anti-inflammatory drugs, which could be beneficial for treating various inflammatory conditions.
Antiviral Research
Thiazole derivatives have also been associated with antiviral activity . The compound could be a precursor in the synthesis of novel antiviral agents, potentially contributing to the treatment of viral infections.
Metabolic Disorders
Pyrano[2,3-d]thiazoles, which share a similar structural motif with the compound, have applications in drug development against obesity, hyperlipidemia, and atherosclerotic diseases . This opens up possibilities for the compound to be used in the treatment of metabolic disorders.
Wirkmechanismus
Target of Action
Similar compounds, such as thiazole derivatives, have been found to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
It’s known that thiazole derivatives can inhibit the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 . These interactions can lead to a variety of physiological changes, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological processes, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . The exact downstream effects would depend on the specific targets and the physiological context.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c14-6-7-1-3-8(4-2-7)9-5-10(18)16-12-11(9)19-13(15)17-12/h1-4,9H,5H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBIDNXAHQJHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-5-hydroxy-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)

![N-(2,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137864.png)

![3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6137873.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6137874.png)
![2-methoxy-N-(1-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6137887.png)
![(5-ethyl-2-thienyl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6137892.png)
![2-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6137894.png)
![1-cyclopentyl-4-{[(3-methoxy-2-pyrazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6137901.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6137930.png)